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Compound of Interest

Compound Name: QL-1200186

Cat. No.: B15612015 Get Quote

Technical Support Center: QL-1200186
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing QL-1200186, a high-selectivity

allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Here you will find troubleshooting guides,

frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate

the design and execution of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of QL-1200186?

A1: QL-1200186 is a potent and highly selective allosteric inhibitor of TYK2. It specifically

targets the pseudokinase regulatory domain (JH2) of TYK2.[1][2][3] By binding to the JH2

domain, QL-1200186 stabilizes an inactive conformation of the TYK2 protein, which in turn

inhibits the catalytic activity of the kinase domain (JH1).[2][4] This allosteric inhibition

mechanism prevents the downstream signaling cascades mediated by TYK2.

Q2: How selective is QL-1200186?

A2: QL-1200186 exhibits exceptional selectivity for the TYK2 JH2 domain over other Janus

kinase (JAK) family members. It has a 164-fold greater affinity for TYK2 JH2 compared to JAK1

JH2 and shows no significant inhibitory activity against the catalytic JH1 domains of JAK1,
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JAK2, or JAK3.[1][2] Furthermore, broad kinome screening has demonstrated that QL-1200186
has minimal off-target effects on a wide range of other human kinases.[1]

Q3: Which signaling pathways are inhibited by QL-1200186?

A3: QL-1200186 effectively blocks signaling pathways that are dependent on TYK2. This

includes pathways activated by type I interferons (IFN-α/β), interleukin-12 (IL-12), and

interleukin-23 (IL-23).[1][2] Inhibition of these pathways leads to a reduction in the

phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as

STAT1, STAT3, and STAT5, and subsequent downstream effects like the inhibition of pro-

inflammatory cytokine production (e.g., IFN-γ).[1][2][4]

Q4: What are the key advantages of using an allosteric inhibitor like QL-1200186?

A4: Allosteric inhibitors that target the less conserved pseudokinase domains, like QL-
1200186, can offer superior selectivity compared to traditional ATP-competitive inhibitors that

target the highly homologous kinase (JH1) domains of the JAK family. This high selectivity can

minimize off-target effects and associated toxicities, providing a more precise tool for studying

TYK2-specific functions and potentially leading to a better safety profile in therapeutic

applications.

Q5: In what experimental models has QL-1200186 been shown to be effective?

A5: QL-1200186 has demonstrated efficacy in various in vitro and in vivo models. In vitro, it has

been shown to inhibit STAT phosphorylation and cytokine production in human peripheral blood

mononuclear cells (PBMCs), T cells, and natural killer (NK) cells.[1][4] In vivo, oral

administration of QL-1200186 has been effective in mouse models of inflammation, such as the

IL-12/IL-18-induced IFN-γ production model and the imiquimod-induced psoriasis model.[1][2]

Data Presentation
Table 1: In Vitro Potency and Selectivity of QL-1200186
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Target Assay Type IC50 (nM)
Selectivity vs.
TYK2 JH2

TYK2 JH2 Biochemical Binding 0.06 -

JAK1 JH2 Biochemical Binding 9.85 164-fold

JAK1/2/3 JH1 Kinase Activity >10,000 >166,667-fold

IFNα-induced pSTAT1

(CD3+ T cells)
Cellular 1.61 -

IFNα-induced pSTAT5

(human PBMCs)
Cellular 7.26 -

IL-23-induced pSTAT3

(Th17 cells)
Cellular 1.026 -

IL-12-induced IFN-γ

(NK-92 cells)
Cellular 32.48 -

Table 2: In Vivo Efficacy of QL-1200186

Model Dosing Effect

IL-12/IL-18-induced IFN-γ

production (mice)

0.1, 1, 10 mg/kg (oral, daily for

3 days)

Dose-dependent inhibition of

serum IFN-γ (77.1%, 86.9%,

97.8% respectively)

Imiquimod-induced psoriasis

(mice)

5, 30 mg/kg (oral, twice daily

for 7 days)

Significant reduction in PASI

scores and skin thickness

(49.7% reduction at 30 mg/kg)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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